molecular formula C15H16ClNO7S2 B10863396 Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B10863396
M. Wt: 421.9 g/mol
InChI Key: MAFCMPJKZMDPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-3-[(3,4,5-trimethoxyanilino)sulfonyl]-2-thiophenecarboxylate is an organic compound with the molecular formula C14H16ClNO6S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a sulfonamide group and multiple methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-[(3,4,5-trimethoxyanilino)sulfonyl]-2-thiophenecarboxylate typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated thiophene with 3,4,5-trimethoxyaniline in the presence of a sulfonyl chloride derivative, such as chlorosulfonic acid.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-[(3,4,5-trimethoxyanilino)sulfonyl]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Methyl 5-chloro-3-[(3,4,5-trimethoxyanilino)sulfonyl]-2-thiophenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms due to its sulfonamide group.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-[(3,4,5-trimethoxyanilino)sulfonyl]-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt biological pathways, leading to therapeutic effects in the case of medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
  • Methyl 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylate

Uniqueness

Methyl 5-chloro-3-[(3,4,5-trimethoxyanilino)sulfonyl]-2-thiophenecarboxylate is unique due to the presence of the 3,4,5-trimethoxyanilino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired.

Properties

Molecular Formula

C15H16ClNO7S2

Molecular Weight

421.9 g/mol

IUPAC Name

methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C15H16ClNO7S2/c1-21-9-5-8(6-10(22-2)13(9)23-3)17-26(19,20)11-7-12(16)25-14(11)15(18)24-4/h5-7,17H,1-4H3

InChI Key

MAFCMPJKZMDPSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.